molecular formula C12H14O4 B080387 2,3,5,6-tetramethylterephthalic acid CAS No. 14458-05-0

2,3,5,6-tetramethylterephthalic acid

Cat. No. B080387
Key on ui cas rn: 14458-05-0
M. Wt: 222.24 g/mol
InChI Key: NEOZDUDLYDUOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05055451

Procedure details

2,3,5,6-Tetramethyl-p-xylene-α,α'-diol (5.0 g, 26 mmol) was suspended in 250 mL of distilled acetone, and cooled to 0° C. To a separate solution of chromium (VI) oxide (14.15 g, 0.14 ml) in 50 mL of water was dropwise added concentrated sulfuric acid (14.5 mL, 0.26 mol) at 0° C. during 45 minutes. This mixture was then added dropwise during 30 minutes to the acetone solution, with stirring at 0° C. The mixture was stirred vigorously at 0° C. for 1 hour, then at room temperature for 18 hours. The reaction mixture was concentrated by rotary evaporation, and 1 NHCl was added to attain pH 1. The product was precipitated by cooling, then was filtered, washed with water (3×) and diethyl ether (3×), and dried at high vacuum to afford 4.55 g (80%) of the product (HOOC--C6 (CH3)4 --COOH) as a white solid, m.p. >300° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
14.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0.14 mL
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([CH2:9][OH:10])[C:5]([CH3:11])=[C:4]([CH3:12])[C:3]=1[CH2:13][OH:14].S(=O)(=O)(O)[OH:16].[OH2:20]>CC(C)=O.[O-2].[Cr+6].[O-2].[O-2]>[CH3:12][C:4]1[C:5]([CH3:11])=[C:6]([C:9]([OH:16])=[O:10])[C:7]([CH3:8])=[C:2]([CH3:1])[C:3]=1[C:13]([OH:14])=[O:20] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=C(C(=C(C(=C1C)CO)C)C)CO
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
14.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
0.14 mL
Type
catalyst
Smiles
[O-2].[Cr+6].[O-2].[O-2]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred vigorously at 0° C. for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated by rotary evaporation, and 1 NHCl
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The product was precipitated
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water (3×) and diethyl ether (3×)
CUSTOM
Type
CUSTOM
Details
dried at high vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=C(C(=O)O)C(=C(C(=C1C)C(=O)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.55 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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